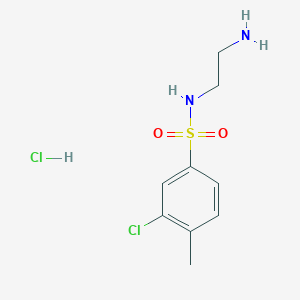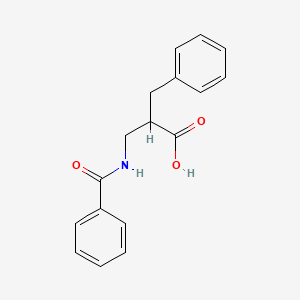![molecular formula C17H16ClNO3 B7640385 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid, also known as BCP, is a synthetic compound that has been used in scientific research for several years. BCP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. BCP is a derivative of ibuprofen, which is a commonly used NSAID.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid is still not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound has been shown to selectively inhibit COX-2, which is the isoform of COX that is induced during inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression. This compound has been shown to have a protective effect on the liver and kidneys, and it has been shown to reduce the risk of liver and kidney damage in animal models.
Advantages and Limitations for Lab Experiments
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, and it has been shown to be effective in animal models. This compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of natural compounds. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid. This compound has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in humans. This compound has been shown to have a protective effect on the liver and kidneys, and further studies are needed to determine its potential use in the treatment of liver and kidney diseases. This compound has been shown to have anti-inflammatory and analgesic properties, and further studies are needed to determine its potential use in the treatment of inflammatory and pain-related disorders. This compound has been shown to inhibit the activity of NF-κB, and further studies are needed to determine its potential use in the treatment of NF-κB-related diseases.
Synthesis Methods
The synthesis of 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid involves the reaction of 2-chlorobenzoyl chloride with benzylamine in the presence of triethylamine. The resulting product is then reacted with 3-bromopropionic acid to obtain this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the product. The purity of this compound is essential for scientific research, as impurities can affect the results of experiments.
Scientific Research Applications
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce pain in animal models. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been studied in various cancer types, including breast cancer, prostate cancer, and colon cancer.
properties
IUPAC Name |
2-benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-15-9-5-4-8-14(15)16(20)19-11-13(17(21)22)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGCBAHCZBBMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)



![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)
![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)